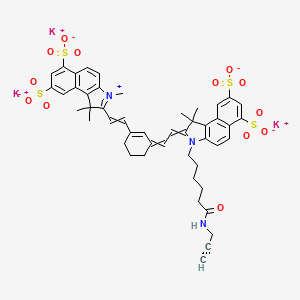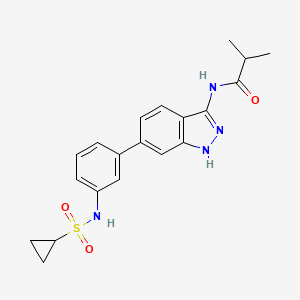
Sulfo-Cyanine7.5 alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cyanine7.5 is a near infrared, sulfonated cyanine dye with rigidized trimethylene chain. The fluorophore is structurally very similar to indocyanine green (ICG) dye that has been approved for human use. However, the dye has an improved quantum yield because of its rigidized structure. This is an alkyne derivative for copper catalyzed Click chemistry.
Applications De Recherche Scientifique
Environmental Degradation and Monitoring
- Polyfluoroalkyl chemicals, including those with sulfonic acid moieties, are extensively used in various industrial and commercial applications. Their environmental degradation, particularly into perfluoroalkyl acids (PFAAs), is a significant concern due to their persistence and toxic profiles. Microbial degradation studies have shed light on the environmental fate and effects of these precursors, highlighting the need for further research into their biodegradation and the potential for novel degradation products (Liu & Avendaño, 2013).
Adsorption and Removal Technologies
- The adsorption behaviors of PFASs on carbonaceous nanomaterials (CNMs) have been reviewed, focusing on perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). This review discusses the mechanisms of PFOA and PFOS adsorption on CNMs, including electrostatic and hydrophobic interactions, and highlights the challenges in adsorbent regeneration (Liu et al., 2020).
Regulatory and Health Concerns
- PFASs, including PFOS and PFOA, have been the subject of regulations due to their widespread presence in the environment and potential health risks. The developmental toxicity of these compounds has been reviewed, indicating a need for further research to understand their hazards and inform risk assessments (Lau, Butenhoff, & Rogers, 2004).
Agricultural Impact
- The potential accumulation of PFASs in agricultural plants and their transfer to humans through the food chain has been reviewed. This review highlights the correlation between PFAS concentrations in soil and bioaccumulation in plants, suggesting innovative cultivation of low-accumulating crop varieties as a strategy to decrease human exposure (Ghisi, Vamerali, & Manzetti, 2019).
Propriétés
Nom du produit |
Sulfo-Cyanine7.5 alkyne |
|---|---|
Formule moléculaire |
C48H48K3N3O13S4 |
Poids moléculaire |
1120.45 |
Nom IUPAC |
tripotassium;1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C48H51N3O13S4.3K/c1-7-23-49-44(52)14-9-8-10-24-51-39-20-18-35-37(27-33(66(56,57)58)29-41(35)68(62,63)64)46(39)48(4,5)43(51)22-16-31-13-11-12-30(25-31)15-21-42-47(2,3)45-36-26-32(65(53,54)55)28-40(67(59,60)61)34(36)17-19-38(45)50(42)6;;;/h1,15-22,25-29H,8-14,23-24H2,2-6H3,(H4-,49,52,53,54,55,56,57,58,59,60,61,62,63,64);;;/q;3*+1/p-3 |
Clé InChI |
CSMVGXVYMGBYSA-UHFFFAOYSA-K |
SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Sulfo-Cyanine7.5 alkyne, Sulfo-Cyanine 7.5 alkyne, Sulfo-Cy 7.5 alkyne, Sulfo-Cy7.5 alkyne |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B1193597.png)
![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1193609.png)
![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)